5-Fluorouridine diphosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

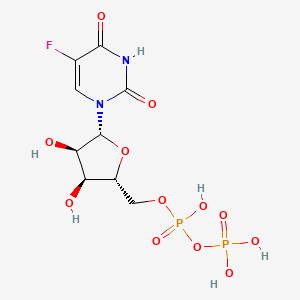

5-Fluorouridine diphosphate is a fluorinated pyrimidine nucleotide analog. It is a derivative of 5-fluorouracil, a well-known antimetabolite used in cancer treatment. This compound is involved in various biochemical pathways, particularly in the synthesis and metabolism of nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluorouridine diphosphate typically involves the phosphorylation of 5-fluorouridine. This can be achieved through enzymatic or chemical methods. One common approach is the use of orotate phosphoribosyltransferase, which converts 5-fluorouridine monophosphate to this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale enzymatic synthesis due to its specificity and efficiency. The process includes the fermentation of genetically modified microorganisms that express the necessary enzymes for the phosphorylation of 5-fluorouridine .

Chemical Reactions Analysis

Types of Reactions

5-Fluorouridine diphosphate undergoes several types of chemical reactions, including:

Phosphorylation: Conversion to 5-fluorouridine triphosphate.

Hydrolysis: Breakdown into 5-fluorouridine monophosphate and inorganic phosphate.

Substitution: Replacement of the fluorine atom under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Phosphorylating agents: Such as adenosine triphosphate (ATP) and pyrophosphate.

Enzymes: Like orotate phosphoribosyltransferase and nucleoside diphosphate kinase.

Major Products

The major products formed from these reactions include 5-fluorouridine triphosphate and 5-fluorouridine monophosphate .

Scientific Research Applications

Mechanism of Action in Cancer Therapy

5-Fluorouridine diphosphate plays a crucial role in the metabolism of nucleotides and exhibits significant biological activity in cancer treatment. The compound is converted intracellularly into active nucleotide forms that inhibit RNA synthesis, which is essential for cellular proliferation. By mimicking uridine, 5-FUDP can be incorporated into RNA strands, disrupting normal RNA function and leading to cell death in rapidly dividing cancer cells .

Key Mechanisms:

- Inhibition of RNA Polymerase Activity : 5-FUDP interferes with RNA polymerase, essential for synthesizing RNA from DNA templates.

- Cytotoxic Effects : The compound disrupts normal cellular functions by integrating into RNA, which can lead to apoptosis in cancer cells .

Research Applications

The applications of this compound extend beyond direct cancer treatment. It serves as a valuable tool in various research contexts:

A. Enzyme Interaction Studies

Research has highlighted the effects of 5-FUDP on various enzymes involved in nucleotide metabolism. For instance, studies have shown that it can affect the activity of thymidylate synthase, an enzyme critical for DNA synthesis, thereby enhancing the efficacy of chemotherapeutic agents like 5-fluorouracil .

B. Mechanistic Studies on Drug Resistance

Investigations into drug resistance mechanisms have utilized 5-FUDP to understand how cancer cells adapt to chemotherapy. For example, a study demonstrated that combining 5-FU with biochemical modulators could reverse resistance in colorectal cancer models by increasing the uptake and activation of active metabolites like 5-fluoro-2-deoxyuridine-5-monophosphate .

Case Studies

Several documented case studies illustrate the clinical implications of this compound:

Case Study 1: Neurotoxicity Induced by Chemotherapy

A notable case involved a patient who developed acute neurotoxicity following systemic chemotherapy with 5-fluorouracil, highlighting the importance of monitoring for adverse effects related to nucleotide metabolism alterations .

Case Study 2: Efficacy in Colorectal Cancer

In a study comparing different therapeutic regimens, patients treated with combinations involving this compound and other agents showed improved outcomes compared to those receiving standard treatment alone. This underscores its potential as a synergistic agent in enhancing overall therapeutic efficacy against solid tumors .

Mechanism of Action

5-Fluorouridine diphosphate exerts its effects primarily through its incorporation into RNA and DNA, leading to the disruption of nucleic acid synthesis. It inhibits thymidylate synthase, an enzyme crucial for DNA synthesis, by competing with deoxyuridine monophosphate. This results in the misincorporation of fluoronucleotides into DNA and RNA, ultimately causing cell death .

Comparison with Similar Compounds

Similar Compounds

5-Fluorouracil: A parent compound used in cancer treatment.

5-Fluorodeoxyuridine monophosphate: Another fluorinated nucleotide analog.

5-Fluorouridine triphosphate: The triphosphate form of 5-fluorouridine

Uniqueness

5-Fluorouridine diphosphate is unique due to its specific role in nucleotide metabolism and its potential therapeutic applications. Unlike its analogs, it is directly involved in the synthesis of RNA and DNA, making it a valuable tool in both research and clinical settings .

Biological Activity

5-Fluorouridine diphosphate (5-FUDP) is a significant metabolite of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent. Understanding its biological activity is crucial for elucidating the mechanisms through which 5-FU exerts its anticancer effects. This article reviews the biological activity of 5-FUDP, focusing on its metabolic pathways, therapeutic implications, and case studies that highlight its clinical relevance.

5-FU is converted into several active metabolites, including 5-fluorodeoxyuridine monophosphate (FdUMP), 5-fluorodeoxyuridine triphosphate (FdUTP), and 5-fluorouridine triphosphate (FUTP). The phosphorylation of 5-FU to 5-FUDP is a critical step in its metabolism, allowing for the incorporation of fluorinated nucleotides into RNA and DNA, which disrupts normal cellular processes.

- Key Metabolites:

- FdUMP: Inhibits thymidylate synthase, leading to decreased DNA synthesis.

- FdUTP: Incorporates into DNA, causing further disruption.

- FUTP: Incorporates into RNA, affecting translation and ribosomal function.

Biological Activity Summary

The biological activity of 5-FUDP can be summarized through various studies that demonstrate its effects on cancer cells:

Case Studies

-

Case of Neurotoxicity:

A patient receiving continuous infusion of 5-FU developed acute encephalopathy linked to altered metabolism of the drug. This case highlights the importance of monitoring metabolic pathways as they can influence treatment outcomes and side effects . -

Cardiotoxicity Observations:

Several studies have reported transient myocardial dysfunction in patients receiving 5-FU, underscoring the need for careful cardiovascular monitoring during treatment .

Research Findings

Recent research has revealed that the incorporation of fluorinated nucleotides into RNA not only affects cancer cell viability but also alters gene expression patterns. This has implications for understanding resistance mechanisms in cancer therapies.

-

Translational Reprogramming:

The integration of FUTP into ribosomal RNA results in the formation of fluorinated ribosomes, which can lead to altered protein synthesis rates and patterns in cancer cells . -

Therapeutic Index:

The therapeutic index of fluoropyrimidines may be enhanced by the specific metabolic pathways leading to the production of active metabolites like FdUMP and FUTP. This suggests that the efficacy of treatment could be improved by optimizing dosing regimens based on individual metabolic profiles .

Properties

CAS No. |

803-98-5 |

|---|---|

Molecular Formula |

C9H13FN2O12P2 |

Molecular Weight |

422.15 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C9H13FN2O12P2/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(23-8)2-22-26(20,21)24-25(17,18)19/h1,4-6,8,13-14H,2H2,(H,20,21)(H,11,15,16)(H2,17,18,19)/t4-,5-,6-,8-/m1/s1 |

InChI Key |

FOZCNVFQOJRHFF-UAKXSSHOSA-N |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O)F |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.